LogP Lipophilicity Comparison: 3,7-Dimethyl-2-methyleneoctan-1-ol vs. Tetrahydrogeraniol
3,7-Dimethyl-2-methyleneoctan-1-ol exhibits a calculated LogP of approximately 3.00, which is substantially lower than the LogP of ~3.69 reported for tetrahydrogeraniol (3,7-dimethyloctan-1-ol, CAS 106-21-8) [1]. This ~0.7 log unit difference corresponds to an approximately 5-fold lower octanol-water partition coefficient, meaning the target compound is significantly less lipophilic than its fully saturated analog. The reduced lipophilicity is attributable to the electron-withdrawing effect of the exocyclic methylene group, which increases the polar surface area contribution relative to the hydrocarbon backbone.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.00 (calculated) |
| Comparator Or Baseline | Tetrahydrogeraniol (CAS 106-21-8): LogP ≈ 3.69 (calculated) |
| Quantified Difference | ΔLogP ≈ -0.69 (target is ~5× less lipophilic) |
| Conditions | Calculated LogP values from cheminformatics platforms; experimental LogP data are not publicly available for the target compound at this time |
Why This Matters
For procurement decisions involving transdermal delivery, membrane permeability, or solvent extraction applications, the ~5-fold difference in lipophilicity between these two compounds can alter drug partitioning, extraction efficiency, or bioavailability, making tetrahydrogeraniol an unsuitable drop-in replacement.
- [1] Hzbp.cn. Tetrahydrogeraniol (CAS 106-21-8) — Physicochemical Properties. LogP: 3.69; Density: 0.8±0.1 g/cm³; Boiling Point: 212.5±0.0 °C at 760 mmHg. https://www.hzbp.cn View Source
